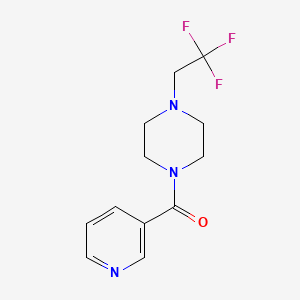

1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a pyridine-3-carbonyl group and a trifluoroethyl group attached to the piperazine ring.

Scientific Research Applications

Discovery and Structural Characterization

The structural motif of 1,4-disubstituted aromatic piperazines, including compounds like 1-(Pyridine-3-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine, is recognized for its affinity towards aminergic G protein-coupled receptors. The connection of a lipophilic moiety to this core through an appropriate linker has been a promising strategy to enhance binding affinity and modulate functional properties of the compounds. This approach has led to the discovery of high-affinity dopamine receptor partial agonists, demonstrating the potential to design G protein-biased partial agonists as novel therapeutics, particularly in the context of antipsychotic activity (Möller et al., 2017).

Synthesis and Chemical Behavior

Compounds similar to this compound have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of piperazine-based frameworks. For example, the condensation of 2-aminofluorene with α,ω-dibromoalkanes in the presence of calcium hydroxide or sodium ethoxide has been studied, leading to the formation of derivatives with piperazine and other cyclic structures, showcasing the chemical flexibility and synthetic accessibility of such compounds (Barak, 1968).

Potential Therapeutic Applications

The chemical scaffold of this compound has been utilized in the development of various bioactive molecules, indicating its relevance in drug discovery. For instance, novel diamino derivatives of triazolotriazine as potent and selective adenosine A2a receptor antagonists have been developed, demonstrating oral activity in rodent models of Parkinson's disease. This highlights the potential of derivatives for therapeutic applications, underscoring the importance of the core structure in medicinal chemistry (Vu et al., 2004).

properties

IUPAC Name |

pyridin-3-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)9-17-4-6-18(7-5-17)11(19)10-2-1-3-16-8-10/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQPSVLJWJKIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)

![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)